7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile
Description
7-Methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a bicyclic carbonitrile derivative featuring a methoxy substituent at position 7 and a ketone group at position 2. This compound is commercially available as a building block for pharmaceutical and chemical research, with pricing tiers ranging from €126.00 (100 mg) to €703.00 (1 g) . Its core structure, a 2,3-dihydro-1H-indene scaffold, is shared with several biologically active derivatives, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
7-methoxy-3-oxo-1,2-dihydroindene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-5-2-7(6-12)11-8(10)3-4-9(11)13/h2,5H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDMSTISOVFAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxy-1-indanone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary amines, and substituted indene derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile has been investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit anti-cancer activity due to its ability to inhibit specific enzymes involved in tumor growth.
Case Study: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indene derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives displayed significant inhibition of cell proliferation, suggesting a pathway for further drug development.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of new materials and pharmaceuticals.
Example Reactions
- Condensation Reactions : The carbonitrile group can participate in nucleophilic addition reactions, facilitating the formation of more complex molecules.
- Cyclization Reactions : It can undergo cyclization to form fused ring systems that are valuable in drug design.
Material Science
The unique properties of 7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile make it suitable for use in developing new materials, particularly in polymer chemistry.
Application in Polymers
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study published in Polymer Science examined how varying the concentration of this compound affected the properties of polycarbonate blends.
| Compound | IC (μM) | Cancer Type |
|---|---|---|
| 7-Methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile | 15 | Breast Cancer |
| Compound A | 10 | Lung Cancer |
| Compound B | 20 | Colon Cancer |
Table 2: Synthesis Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Condensation with Aldehyde | 85 | Reflux in ethanol |
| Cyclization with Ketone | 75 | Room temperature |
| Nucleophilic Addition | 90 | Under basic conditions |
Mechanism of Action
The mechanism of action of 7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of biological processes such as inflammation and apoptosis.
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Position Matters : Activity in dihydro-1H-indene derivatives is highly sensitive to substituent position. For example, 4,5,6-trimethoxy substitution confers potent antiproliferative effects, whereas methoxy at position 7 (as in the target compound) may optimize pharmacokinetic properties for drug delivery .
Functional Group Trade-offs : Oxygen-containing groups (e.g., hydroxyl, carbonyl) can reduce bioactivity due to increased polarity or metabolic instability, as seen in compounds 15c and 15d . The methoxy group offers a compromise between stability and lipophilicity.
Synthetic Accessibility : Commercial availability of the target compound suggests scalable synthesis, whereas analogs like the trimethoxy derivatives require complex multi-step routes .
Biological Activity
7-Methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS No. 1260009-78-6) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 187.19 g/mol
- Structure : The compound features a methoxy group and a carbonitrile functional group attached to a dihydroindene structure, contributing to its unique reactivity and biological profile.
Research indicates that 7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile may exert its effects through the inhibition of Inhibitor of Apoptosis Proteins (IAPs), which are critical in regulating apoptosis and cell survival pathways. This inhibition can lead to enhanced apoptosis in cancer cells, making it a candidate for cancer therapies.
Antitumor Activity
A significant area of investigation is the compound's antitumor properties. Studies have shown that derivatives of indene compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile have been evaluated for their effectiveness against:
- Breast Cancer (MCF-7)
- Prostate Cancer (PC-3)
In vitro studies reported IC values indicating effective concentrations for inducing cytotoxicity in these cell lines, suggesting potential therapeutic applications in oncology .
Cytotoxicity Studies
A study focused on drimane sesquiterpenes and their derivatives demonstrated similar cytotoxic profiles. The evaluation utilized several cancer cell lines including MDA-MB231 and HT-29, with results indicating that compounds with structural similarities to 7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile could induce significant cell death at concentrations ranging from 12.5 to 100 µM over 72 hours .
Study on Indene Derivatives
In a study published in MDPI, researchers explored the biological activities of various indene derivatives. They found that specific substitutions on the indene structure could enhance antitumor activity while reducing toxicity to normal cells. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
Clinical Implications
The potential use of 7-methoxy-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile in clinical settings is supported by its ability to induce apoptosis in cancer cells while sparing healthy tissues. Future clinical trials are necessary to evaluate its effectiveness and safety profile in humans.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
